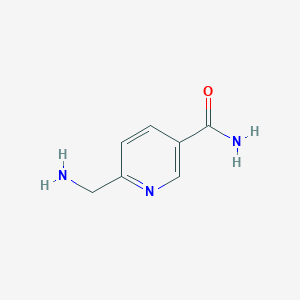

6-(Aminomethyl)nicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-(Aminomethyl)nicotinamide is a chemical compound that belongs to the class of nicotinamides It is structurally characterized by the presence of an aminomethyl group attached to the nicotinamide ring This compound is known for its role as an inhibitor of nicotinamide adenine dinucleotide phosphate-dependent enzymes, particularly glucose-6-phosphate dehydrogenase

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Aminomethyl)nicotinamide typically involves the condensation of 6-aminonicotinic acid with formaldehyde and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

6-Aminonicotinic acid+Formaldehyde+Ammonia→this compound

The reaction conditions, such as temperature, pH, and solvent, are optimized to achieve high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be further optimized for cost-effectiveness and efficiency, including the use of continuous flow reactors and automated systems for precise control of reaction parameters.

Analyse Des Réactions Chimiques

Types of Reactions

6-(Aminomethyl)nicotinamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form reduced derivatives.

Substitution: The aminomethyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives of this compound.

Applications De Recherche Scientifique

Antiviral Applications

Hepatitis B Virus (HBV) Inhibition

6-AN has been identified as a promising candidate for the treatment of Hepatitis B virus (HBV) infections. A study demonstrated that 6-AN significantly reduced Hepatitis B surface antigen (HBsAg) levels in vitro and in vivo. The mechanism involves the inhibition of HBV core DNA and RNA production by targeting transcription factors such as PPARα, leading to decreased HBV RNA synthesis and HBsAg expression . This makes 6-AN a potential agent for developing new antiviral therapies against HBV.

Mechanism of Action

- Inhibition of HBV transcription.

- Reduction of cccDNA transcriptional activity.

- Decrease in viral load markers.

Oncology Applications

Adjuvant in Cancer Therapy

6-AN has been explored as an adjuvant in cancer treatments due to its ability to enhance the efficacy of radiation therapy and chemotherapeutic agents. It has shown potential in various cancers including breast, ovarian, leukemia, and liver cancers. The compound works by inhibiting glucose-6-phosphate dehydrogenase (G6PD), a key enzyme in the pentose phosphate pathway (PPP), which is crucial for cancer cell metabolism .

Case Studies

- Breast Cancer : In combination with doxorubicin, 6-AN enhanced tumor cell sensitivity to chemotherapy.

- Liver Cancer : Demonstrated metabolic disruption in HepG2 cells, indicating potential for targeted therapies.

Metabolic Regulation

Inhibition of the Pentose Phosphate Pathway

Research indicates that 6-AN specifically inhibits the PPP, which plays a vital role in cellular metabolism and redox balance. This inhibition can lead to metabolic disorders, particularly in cancer cells where altered metabolism is a hallmark . The modulation of this pathway by 6-AN may provide insights into developing therapeutic strategies aimed at metabolic reprogramming in cancer.

Antioxidant Properties

Oxidative Stress Reduction

6-AN exhibits antioxidant properties by scavenging reactive oxygen species (ROS) and preventing oxidative damage to cellular components. This activity is particularly relevant in contexts where oxidative stress contributes to disease progression, including cancer and inflammatory conditions .

Cosmeceutical Applications

Skin Health Improvement

Emerging evidence suggests that 6-AN may have applications in skincare formulations due to its anti-inflammatory and antioxidant properties. It can potentially mitigate skin aging and hyperpigmentation by enhancing skin barrier function and reducing oxidative stress .

Clinical Implications

- Reduction of UV-induced erythema.

- Improvement in skin hydration and texture.

Summary Table of Applications

Mécanisme D'action

The mechanism of action of 6-(Aminomethyl)nicotinamide involves its inhibition of nicotinamide adenine dinucleotide phosphate-dependent enzymes, such as glucose-6-phosphate dehydrogenase. By inhibiting these enzymes, the compound interferes with glycolysis, leading to adenosine triphosphate depletion. This mechanism is particularly effective in enhancing the cytotoxic effects of DNA-crosslinking chemotherapy agents, making it a potential candidate for cancer therapy .

Comparaison Avec Des Composés Similaires

Similar Compounds

6-Aminonicotinamide: A closely related compound that also inhibits nicotinamide adenine dinucleotide phosphate-dependent enzymes.

Nicotinamide: A precursor in the biosynthesis of nicotinamide adenine dinucleotide and nicotinamide adenine dinucleotide phosphate, with various biological roles.

Isonicotinamide: Similar in structure but with different biological activities and applications.

Uniqueness

6-(Aminomethyl)nicotinamide is unique due to its specific aminomethyl substitution, which imparts distinct chemical and biological properties. Its ability to inhibit nicotinamide adenine dinucleotide phosphate-dependent enzymes and enhance the effects of chemotherapy agents sets it apart from other similar compounds .

Activité Biologique

6-(Aminomethyl)nicotinamide, a derivative of nicotinamide, has garnered interest due to its significant biological activity, particularly in cellular metabolism and signaling pathways. This compound is characterized by the addition of an aminomethyl group at the 6-position of the pyridine ring, enhancing its solubility and potential therapeutic applications.

- Molecular Formula : C6H8N2O

- Molecular Weight : 142.14 g/mol

- Solubility : Highly soluble in water due to its hydrochloride form.

This compound functions primarily through modulation of nicotinamide adenine dinucleotide (NAD) metabolism. NAD is crucial for various biological processes, including:

- Energy metabolism

- DNA repair

- Cell signaling

The compound influences key enzymes involved in NAD biosynthesis, particularly Nicotinamide Phosphoribosyltransferase (NAMPT), which plays a pivotal role in the NAD salvage pathway. This pathway is essential for maintaining cellular NAD levels and preventing cell death.

Biological Activities

Research indicates the following biological activities associated with this compound:

- Neuroprotective Effects : The compound has shown potential in protecting neurons against oxidative stress and neurodegenerative diseases.

- Metabolic Regulation : It may enhance glucose metabolism and improve insulin sensitivity, indicating a role in metabolic disorders.

- Cell Proliferation : Studies suggest that it can stimulate cell proliferation in certain contexts, potentially aiding tissue regeneration.

Case Study on Nicotinamide Metabolism

A notable case study involved a 20-year-old male with a neurodegenerative disorder linked to dysfunctional nicotinamide metabolism. The patient exhibited critical deficiencies in nicotinamide intermediates necessary for NAD biosynthesis. Following administration of nicotinamide, metabolic profiling indicated that high doses could restore certain metabolic functions, suggesting that derivatives like this compound may have therapeutic implications in similar metabolic dysfunctions .

Table 1: Summary of Biological Activities

Interaction Studies

Recent studies have focused on the pharmacodynamics of this compound. Interaction studies reveal that it modulates the activity of enzymes involved in NAD synthesis, thereby influencing various metabolic pathways .

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its specific structural modifications compared to other nicotinamide derivatives. Below is a comparative analysis:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Nicotinamide | Amide | Precursor to NAD; broad biological activity |

| 6-Aminonicotinamide | Aminopyridine | Involved in NAD synthesis |

| 5-Aminomethyl-nicotinic acid | Amino acid derivative | Potentially similar metabolic roles |

Propriétés

IUPAC Name |

6-(aminomethyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c8-3-6-2-1-5(4-10-6)7(9)11/h1-2,4H,3,8H2,(H2,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAXYPRPMUNHQLC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)N)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.